

Technical Guide: N,N-Dimethylacetamide-2,2,2-D3 (CAS 20255-66-7)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,N-Dimethylacetamide-2,2,2-D3*

Cat. No.: B1433922

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Executive Summary

N,N-Dimethylacetamide-2,2,2-D3 (DMA-d3) is a selectively deuterated isotopologue of the polar aprotic solvent N,N-dimethylacetamide. Unlike fully deuterated DMA-d9, this compound retains protons on the N-methyl groups while substituting the acetyl methyl protons with deuterium (

).

This specific labeling pattern offers a high-precision tool for NMR spectroscopy (creating a "silent window" in the aliphatic region) and mechanistic pharmacology (probing metabolic stability and kinetic isotope effects at the carbonyl alpha-position). This guide provides the physicochemical profile, spectroscopic utility, and validated protocols for deploying DMA-d3 in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

The distinct value of CAS 20255-66-7 lies in its selective deuteration. It is critical not to confuse this with DMA-d9 (fully deuterated) or DMA-d6 (N-methyl deuterated).

Structural Specification

- Chemical Name: **N,N-Dimethylacetamide-2,2,2-d3**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Acetamide-d3, N,N-dimethyl-; Acetyl-d3-DMA.
- CAS Number: 20255-66-7[\[4\]](#)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula:

[\[2\]](#)
- Molecular Weight: 90.14 g/mol (vs. 87.12 g/mol for non-deuterated)

Physicochemical Properties Table[\[5\]](#)[\[10\]](#)

| Property | Value | Technical Note |
|---------------------|-------------------------|---|
| Appearance | Colorless Liquid | Hygroscopic; requires desiccated storage. |
| Boiling Point | ~166 °C | High boiling point makes removal difficult; often used as a reaction solvent rather than a workup solvent. |
| Density | ~0.96 g/mL | Slightly denser than non-deuterated DMA (0.94 g/mL) due to isotope effect. |
| Isotopic Enrichment | Typically ≥ 98 atom % D | Critical for quantitative NMR (qNMR) to ensure the acetyl peak is fully suppressed. |
| Dipole Moment | 3.7 D | Excellent solvating power for polar/ionic compounds. |
| Rotational Barrier | kcal/mol | The C-N bond has partial double bond character, rendering the two N-methyl groups non-equivalent at room temperature. |

NMR Utility: The "Silent Window" Strategy

The primary application of DMA-d3 in analytical chemistry is to unmask the 2.0–2.2 ppm region in proton NMR (

H-NMR), which is typically obscured by the intense singlet of the acetyl group in non-deuterated DMA.

Spectral Comparison (CDCl₃)

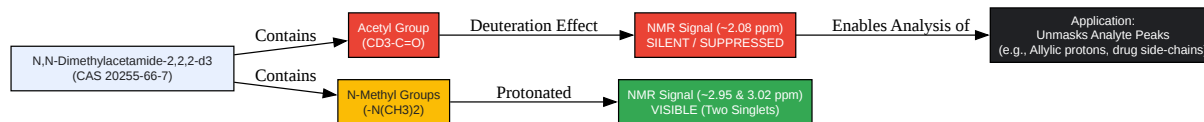
| Solvent / Reagent | Acetyl Region (~2.08 ppm) | N-Methyl Region (~2.9–3.0 ppm) | Application |
|-------------------|---------------------------|--------------------------------|--|
| Standard DMA | Intense Singlet (3H) | Two Singlets (3H each) | General solvation. Obscures analyte signals at ~2.1 ppm. |
| DMA-2,2,2-d3 | Silent (Residual <1%) | Two Singlets (3H each) | Target Use: Analyzing analytes with allylic protons, alpha-carbonyl protons, or acetyl groups. |
| DMA-d9 | Silent | Silent | Total spectral clarity; significantly higher cost. |

Strategic Advantage

Using DMA-d3 is a cost-effective alternative to DMA-d9 when the user only needs to analyze peaks in the aliphatic region (0.5–2.5 ppm) and can tolerate the presence of N-methyl peaks at 2.9–3.0 ppm.

Visualization: NMR Signal Mapping

The following diagram illustrates the structural logic of the NMR signals, highlighting the "Silent Window" created by the d3 modification.



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Figure 1: NMR Signal Map of DMA-d3. The red path indicates the suppression of the acetyl signal, creating a clear analytical window.

Mechanistic Applications: Kinetic Isotope Effects (KIE)

Beyond NMR, DMA-d3 is a powerful probe for studying reaction mechanisms involving the activation of the acetyl position.

Primary Kinetic Isotope Effect (Primary KIE)

If a reaction involves the deprotonation of the alpha-carbon (e.g., enolate formation using Lithium Diisopropylamide - LDA), replacing H with D significantly slows the reaction rate (, typically 2–7).

- Usage: Researchers use DMA-d3 to determine if C-H bond breakage is the rate-determining step in metabolic degradation or synthetic pathways.

Metabolic Stability (Deuterium Switch)

In drug development, the acetyl moiety is susceptible to metabolic oxidation.

- Protocol: Incorporating the

 group (via DMA-d3 as a precursor) into a drug candidate can improve metabolic stability by exploiting the stronger C-D bond (Bond Dissociation Energy: C-D > C-H by ~1.2 kcal/mol).

Handling, Storage & Quality Control

Safety Warning: DMA is a potent solvent that readily penetrates the skin, carrying dissolved toxins into the bloodstream. It is also a reproductive hazard.

- PPE: Butyl rubber gloves are required (Nitrile offers poor resistance to amides).
- Ventilation: Always handle in a fume hood.

Hygroscopicity Management

DMA-d3 is hygroscopic. Water absorption introduces an HOD peak in NMR (variable shift, ~3–4 ppm) and can catalyze proton-deuterium exchange (washing out the label).

- Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
- Drying: Use 3Å or 4Å molecular sieves (activated). Avoid silica gel, which is slightly acidic and can promote exchange.

Experimental Protocols

Protocol A: Trace Impurity Analysis (The "Silent Window" Method)

Objective: Detect trace aliphatic impurities (e.g., residual solvents, side products) in a drug substance that normally overlap with the DMA acetyl peak.

- Preparation:
 - Dry the DMA-d3 over activated 4Å molecular sieves for 24 hours.
 - Dissolve 10–20 mg of analyte in 0.6 mL of DMA-d3.
- Acquisition:
 - Set up a standard
H-NMR experiment (typically 16–64 scans).
 - Crucial Step: Set the relaxation delay (

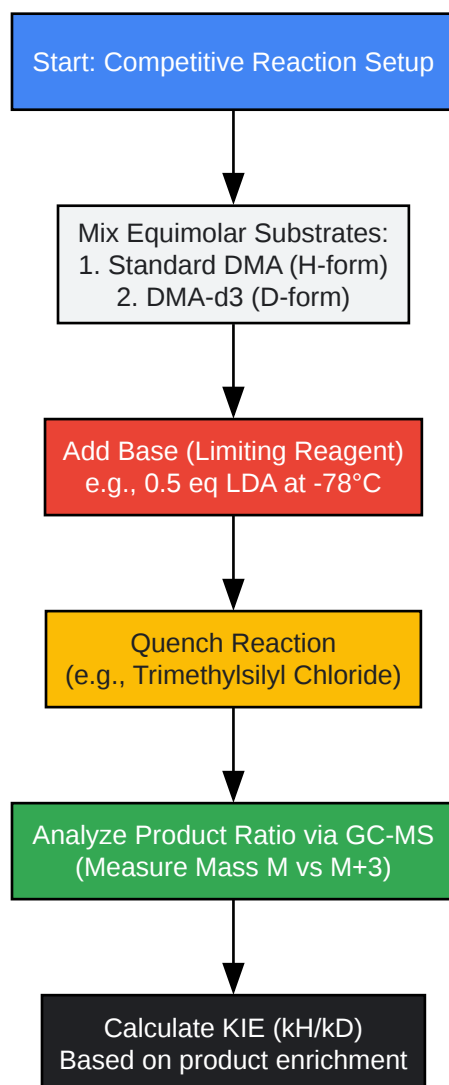
) to at least 5 seconds to allow full relaxation of trace impurities.

- Processing:
 - Reference the spectrum.[5] Since DMA-d3 lacks the acetyl peak, reference against the N-methyl high-field peak (set to 2.94 ppm) or an internal standard like TMS (0.00 ppm).
 - Integrate the region 1.8–2.3 ppm.
 - Result: Any peaks appearing here are impurities, not solvent.

Protocol B: Determination of Kinetic Isotope Effect (KIE) in Enolization

Objective: Determine if deprotonation of the acetyl group is rate-limiting.

Workflow Diagram:



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Figure 2: Competitive KIE determination workflow using DMA-d3.

Detailed Steps:

- Competition Mix: In a reaction vessel, mix 1.0 mmol of standard DMA and 1.0 mmol of DMA-d3.
- Reaction: Add a sub-stoichiometric amount of base (e.g., 0.5 mmol LDA) at -78°C to ensure competition for the base.
- Trapping: Quench the enolates immediately with an electrophile (e.g., TMS-Cl) to "freeze" the ratio of products.

- [1. alfa-chemistry.com \[alfa-chemistry.com\]](https://alfa-chemistry.com)
- [2. cdnisotopes.com \[cdnisotopes.com\]](https://cdnisotopes.com)
- [3. Buy Online CAS Number 20255-66-7 - TRC - N,N-Dimethylacetamide-2,2,2-d3 | LGC Standards \[lgcstandards.com\]](https://lgcstandards.com)
- [4. N,N-Dimethylacetamide | organic solvent | CAS# 127-19-5 | InvivoChem \[invivochem.com\]](https://invivochem.com)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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